molecular formula C9H11NO B110321 N-Benzylacetamide CAS No. 588-46-5

N-Benzylacetamide

Katalognummer: B110321
CAS-Nummer: 588-46-5
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: UZJLYRRDVFWSGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzylacetamide is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a benzyl group. This compound is known for its crystalline structure and is used in various chemical and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Reaction of Benzylamine with Acetic Anhydride:

      Procedure: Benzylamine is reacted with acetic anhydride in the presence of a solvent such as methanol. The reaction is typically carried out at room temperature with an acid catalyst like sulfuric acid.

      Reaction: [ \text{C₆H₅CH₂NH₂ + (CH₃CO)₂O → C₆H₅CH₂NHCOCH₃ + CH₃COOH} ]

      Purification: The product is purified by crystallization or distillation.

  • Reaction of Benzylamine with Acetyl Chloride:

      Procedure: Benzylamine is reacted with acetyl chloride under basic conditions. The reaction is controlled at low temperatures to prevent side reactions.

      Reaction: [ \text{C₆H₅CH₂NH₂ + CH₃COCl → C₆H₅CH₂NHCOCH₃ + HCl} ]

      Purification: The product is purified by water extraction and recrystallization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the above methods with optimized conditions to maximize yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Types of Reactions:

  • Oxidation:

    • This compound can undergo oxidation reactions to form corresponding benzylamide derivatives.
    • Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction:

    • Reduction of this compound can yield benzylamine.
    • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

  • Substitution:

    • This compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
    • Reagents: Common nucleophiles include hydroxide ions and amines.

Major Products:

  • Oxidation typically produces benzylamide derivatives.
  • Reduction yields benzylamine.
  • Substitution reactions can produce a variety of substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticonvulsant Activity:
Recent studies have utilized N-benzylacetamide derivatives in the design of anticonvulsant agents. A quantitative structure-activity relationship (QSAR) study was conducted on 90 derivatives, which demonstrated promising anticonvulsant activity against maximal electroshock-induced seizures. The study utilized molecular docking to evaluate the binding affinity of these compounds to gamma-aminobutyric acid aminotransferase (GABA_AT), revealing that some derivatives exhibited binding affinities comparable to established anticonvulsants like carbamazepine and phenytoin .

SARS-CoV-2 Inhibition:
this compound derivatives have also been investigated for their inhibitory effects on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). A series of compounds were synthesized and tested, with several showing significant inhibitory activity. For instance, compounds 6b2 , 6b5 , 6c9 , 6d2 , and 6d5 exhibited IC50 values ranging from 1.11 μM to 4.55 μM, demonstrating potential as antiviral agents against COVID-19 .

Potential in Treating Neglected Diseases

Chagas Disease:
this compound has been identified as a metabolite associated with benznidazole (BNZ), a drug used to treat Chagas disease. Studies suggest that this compound may possess trypanocidal activity, potentially enhancing the efficacy of BNZ while also being linked to side effects experienced during treatment. This highlights its role in pharmacotherapy and the need for further investigation into its therapeutic potential .

Synthetic Applications

Synthesis of Amides:
this compound can be synthesized through enzymatic reactions involving N-substituted formamide deformylase, which catalyzes the formation of various N-benzyl carboxamides. This method presents a novel route for producing this compound and its derivatives, expanding its utility in synthetic organic chemistry .

Antimicrobial Properties

In-Silico Evaluations:
Research has shown that this compound and its derivatives possess antimicrobial properties. In-silico evaluations have been conducted to assess their effectiveness against various microbial strains, indicating their potential use as antimicrobial agents in pharmaceutical applications .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticonvulsant AgentsQSAR studies indicate strong anticonvulsant activity
SARS-CoV-2 InhibitorsIC50 values range from 1.11 μM to 4.55 μM
Neglected DiseasesChagas Disease TreatmentPotential trypanocidal activity linked to BNZ
Synthetic ChemistrySynthesis of AmidesNovel enzymatic synthesis routes identified
Antimicrobial PropertiesAntimicrobial ActivityEffective against various microbial strains

Wirkmechanismus

The mechanism of action of N-Benzylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in metabolic processes.

    Pathways: It may influence pathways related to drug metabolism, including hepatic enzymes responsible for the biotransformation of xenobiotics.

Vergleich Mit ähnlichen Verbindungen

    Benzamide: Similar structure but lacks the benzyl group.

    Acetamide: The simplest amide, lacking the benzyl group.

    N-Methylacetamide: Contains a methyl group instead of a benzyl group.

Comparison:

    Uniqueness: N-Benzylacetamide’s unique benzyl group imparts distinct chemical and physical properties, making it more hydrophobic and influencing its reactivity compared to simpler amides like acetamide and benzamide.

    Applications: The presence of the benzyl group also expands its utility in organic synthesis and pharmaceutical applications, where specific structural features are required.

Biologische Aktivität

N-Benzylacetamide (NBA) is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C9H11NOC_9H_{11}NO. It consists of a benzyl group attached to an acetamide moiety. The structure can be represented as follows:

N Benzylacetamide C6H5CH2C O NH2\text{N Benzylacetamide }\text{C}_6\text{H}_5\text{CH}_2\text{C O NH}_2

This compound is characterized by its ability to interact with various biological targets, which contributes to its pharmacological effects.

Research has indicated that this compound exhibits several mechanisms of action:

  • Inhibition of Viral Replication : A study identified N-benzylacetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Compounds derived from this compound showed IC50 values ranging from 1.11 μM to 4.55 μM, indicating potent antiviral activity against SARS-CoV-2 .
  • Antiparasitic Activity : this compound has been linked to the metabolism of benznidazole (BNZ), a drug used to treat Chagas disease. It is hypothesized that this compound may possess trypanocidal activity, contributing to the therapeutic effects observed in patients undergoing treatment with BNZ .
  • Anticonvulsant Properties : Research into derivatives of this compound has shown potential anticonvulsant activity. A quantitative structure-activity relationship (QSAR) study evaluated various derivatives for their effectiveness in suppressing seizure activity, suggesting that modifications to the this compound structure can enhance its pharmacological profile .

Antiviral Activity Against SARS-CoV-2

A series of studies focused on synthesizing and evaluating N-benzylacetamides for their inhibitory effects on SARS-CoV-2 RdRp. The most promising compounds demonstrated significant inhibition of RNA synthesis, which is critical for viral replication. The following table summarizes the IC50 values of selected compounds:

CompoundIC50 Value (μM)
6d51.11 ± 0.05
6b23.35 ± 0.21
6c91.65 ± 0.05
Remdesivir (control)1.19 ± 0.36

These findings indicate that modifications to the N-benzyl group can enhance antiviral efficacy, highlighting the potential for developing new therapeutic agents based on this scaffold .

Antiparasitic Mechanism

In a clinical study involving pediatric patients treated with benznidazole, this compound was identified as a significant metabolite in plasma samples. The presence of this metabolite suggested a possible role in both the efficacy and side effects associated with benznidazole treatment for Chagas disease . The study emphasized the need for further research to elucidate the relationship between this compound levels and therapeutic outcomes.

Eigenschaften

IUPAC Name

N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJLYRRDVFWSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052249
Record name N-Benzylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-46-5
Record name N-Benzylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BENZYLACETAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1QMH7S17P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

After completion of the reaction, 1% hydrochloric acid (23 g) was dropwide added at 10° C. or lower and after stirred for 30 minutes, settled and separated. The obtained organic layer was washed with 9% salt water (7 g) at 5 to 10° C., settled and separated. The obtained organic layer was washed with an aqueous 5% sodium hydrogen carbonate solution (11.8 g) at 15 to 30° C., settled and separated After that, the organic layer was washed with ion-exchange water (6 g) at 25 to 35° C., settled and separated. The obtained organic layer was evaporated to obtain a solution (10.04 g) of a desired pale yellowish transparent solution or white solid. The content was found 86.5% by gas chromatography analysis. The pure product yield was 8.68 g (yield 87.8% based on acetic acid). The content of impurities are as follows; diisobutylcarbonate: 2.0%, and N-isobutyloxycarbonyl)-benzylamine: 2.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g of benzylamine was dissolved in 200 ml of methylene chloride followed by the addition of 26 ml of triethylamine and dropwise addition of 7.3 ml of acetyl chloride at 0° C. After stirring for 1 hour at room temperature, 2 ml of methanol was added to the reaction system at 0° C. followed by 120 ml of water and separation of the phases. The aqueous layer was extracted with 100 ml of chloroform, and the resulting organic layer was concentrated after drying with anhydrous sodium sulfate to obtain 8.55 g of the target compound (yield: 61%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
61%

Synthesis routes and methods III

Procedure details

2.1 g. of benzylamine, 7.4 g. of methyl acetate and 1.5 g. of the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in 30 ml. of dimethyl acetamide and heated at about 78° C. for 4.5 hours. As determined by thin layer chromatography, all but a trace of the benzylamine is consumed. 200 ml. of water and 0.9 ml. of concentrated hydrochloric acid are added to the reaction solution, and the solution is extracted three times with 100 ml. of ethyl acetate. The organic layer is washed with 100 ml. of water, and, after drying with sodium sulfate, concentrated and crystallized. Recrystallization from 300 ml. of ether-petroleum benzin (1:1), 2.5 g. of needle-like crystals of N-benzyl acetamide are obtained (yield: 84 percent). m.p. 60.5° - 62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods IV

Procedure details

2.1 g. of benzylamine, 7.4 g. of methyl acetate and 1.5 g. of the sodium salt of 4,6-dimethyl-2-hydroxypyridine are dissolved in 30 ml. of dimethyl acetamide and heated at about 78° C. for 4.5 hours. As determined by thin layer chromatography, all but a trace of the benzylamine is consumed. 200 ml. of water and 0.9 ml. of concentrated hydrochloric acid are added to the reaction solution, and the solution is extracted three times with 100 ml. of ethyl acetate. The organic layer is washed with 100 ml. of water, and, after drying with sodium sulfate, concentrated and crystallized. After recrystallization from 300 ml. of ether-petroleum benzin (1:1), 2.5 of needle-like crystals of N-benzyl acetamide are obtained (yield: 84%).m.p. 60.5° - 62° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods V

Procedure details

Benzylamine (1 mL) and acetic acid (20 mL) may be mixed together. The mixture may be heated at 115° C. for 17 hours. The excess acetic acid may be distilled from the reaction mixture using a rotary evaporator. The product may be crystallized from toluene. The mixture may be cooled to 0° C. and then filtered.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylacetamide
Reactant of Route 2
Reactant of Route 2
N-Benzylacetamide
Reactant of Route 3
Reactant of Route 3
N-Benzylacetamide
Reactant of Route 4
Reactant of Route 4
N-Benzylacetamide
Reactant of Route 5
Reactant of Route 5
N-Benzylacetamide
Reactant of Route 6
Reactant of Route 6
N-Benzylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.